molecular formula C8H10BrNO3S B1376169 (2-Bromo-5-methoxyphenyl)methanesulfonamide CAS No. 1485213-91-9

(2-Bromo-5-methoxyphenyl)methanesulfonamide

Cat. No.: B1376169
CAS No.: 1485213-91-9
M. Wt: 280.14 g/mol
InChI Key: RIUWFYSDGWABOM-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO3S . It is used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that its boiling point is predicted to be 365.5±52.0 °C and its density is predicted to be 1.646±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis of Heteroaromatic Compounds

(2-Bromo-5-methoxyphenyl)methanesulfonamide has been utilized in the synthesis of various heteroaromatic compounds. For instance, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of specific catalysts yielded 1-methylsulfonyl-indoles with various functional groups, indicating its utility in complex organic synthesis (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

2. Improving Synthesis Safety

In the context of safety and avoiding genotoxic reagents, this compound plays a critical role. A study demonstrated a safer, high-yielding Pd-catalyzed cross-coupling method with this compound to avoid the risks associated with genotoxic impurities that might arise from other methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

3. Molecular Structural Studies

The compound has been used in molecular structural studies to characterize various chemical compounds. For example, it was used in the synthesis and structural analysis of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide, providing insights into their geometric and optimized structural parameters (Mphahlele & Maluleka, 2021).

4. Antibacterial Activity Studies

The compound's derivatives have been explored for their antibacterial activities. For instance, a study synthesized new sulfonamide derivatives and tested their activity against various bacteria, showing the potential of these compounds in antibacterial applications (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

5. Proton-Donating Ability and Conformational Studies

Trifluoro-N-(2-phenylacetyl)methanesulfonamide, a derivative, was studied for its proton-donating ability and conformers. The research provided insights into its hydrogen bond donating strength and its conformational behavior in different states (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).

6. Quantum-Chemical Calculations

The compound was also used in theoretical calculations to determine optimized states and molecular orbitals, indicating its relevance in computational chemistry and material science studies (Xue, Shahab, Zhenyu, & Padabed, 2022).

Safety and Hazards

The safety and hazards associated with “(2-Bromo-5-methoxyphenyl)methanesulfonamide” are not fully detailed in the available resources. It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUWFYSDGWABOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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